N-(3-chloro-4-methylphenyl)-2-(2-fluorophenoxy)propanamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-(2-fluorophenoxy)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted methylphenyl group and a fluorophenoxy group attached to a propanamide backbone
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-methylphenyl)-2-(2-fluorophenoxy)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated amides on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-fluorophenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 2-fluorophenol.
Formation of Intermediate: The 3-chloro-4-methylaniline is reacted with a suitable acylating agent, such as propionyl chloride, in the presence of a base like pyridine to form the intermediate N-(3-chloro-4-methylphenyl)propanamide.
Etherification: The intermediate is then subjected to etherification with 2-fluorophenol in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Substitution: The chloro and fluoro substituents make the compound susceptible to nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide can replace these groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-2-(2-fluorophenoxy)propanamide exerts its effects involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2-fluorophenoxy)propanamide
- N-(4-methylphenyl)-2-(2-fluorophenoxy)propanamide
- N-(3-chloro-4-methylphenyl)-2-phenoxypropanamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(2-fluorophenoxy)propanamide is unique due to the specific combination of chloro, methyl, and fluoro substituents. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, which may not be present in similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-fluorophenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-7-8-12(9-13(10)17)19-16(20)11(2)21-15-6-4-3-5-14(15)18/h3-9,11H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBBDLMLDDRTDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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